molecular formula C18H17ClN2O4S2 B2719185 (E)-3-((4-chlorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide CAS No. 895462-55-2

(E)-3-((4-chlorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide

Cat. No.: B2719185
CAS No.: 895462-55-2
M. Wt: 424.91
InChI Key: WYZVJHKTYHHMLD-CZIZESTLSA-N
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Description

(E)-3-((4-chlorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide is a synthetic organic compound provided for research purposes. This molecule features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The presence of the benzothiazole moiety makes this compound a candidate for investigation in various therapeutic areas, including but not limited to infectious diseases, oncology, and neurology . The structure also incorporates a 4-chlorophenylsulfonyl group, a functional group commonly associated with enzyme inhibition. Sulfonamide-containing compounds have a well-established role as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and are frequently explored for developing new anti-inflammatory agents . Furthermore, the molecular structure shares characteristics with bis-sulfonamide compounds that have been studied as potential inhibitors of the enzyme IspF, a target in the essential methylerythritol phosphate (MEP) pathway in bacteria and some protozoa . Inhibition of this pathway has significant potential for generating new anti-infective agents. Researchers can utilize this compound as a biochemical tool for target validation, as a building block in structure-activity relationship (SAR) studies, or as a lead compound in hit-to-lead optimization campaigns. This product is intended for non-human research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S2/c1-21-15-8-5-13(25-2)11-16(15)26-18(21)20-17(22)9-10-27(23,24)14-6-3-12(19)4-7-14/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZVJHKTYHHMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-((4-chlorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide is a thiazole-based derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiazole ring, a sulfonyl group, and an amide linkage. Its molecular formula is C18H19ClN2O3SC_{18}H_{19}ClN_2O_3S, and it possesses notable properties that contribute to its biological activities.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. Specifically, the compound has shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. In a study assessing the antibacterial efficacy of synthesized compounds, it was found that this derivative had promising results when compared with standard antibiotics .

Anticancer Potential

Thiazole compounds are recognized for their anticancer properties. For instance, structural activity relationship (SAR) studies indicate that modifications in the thiazole ring can enhance cytotoxicity against cancer cell lines. The presence of electron-donating groups, such as methoxy or methyl substituents on the phenyl ring, has been linked to increased activity against various tumors .

CompoundIC50 (µg/mL)Cell Line
Compound 11.61 ± 1.92A-431
Compound 21.98 ± 1.22Jurkat
(E)-3-((4-chlorophenyl)sulfonyl)-...TBDTBD

Enzyme Inhibition

The compound also exhibits potential as an enzyme inhibitor. It has been studied for its effects on acetylcholinesterase (AChE), with findings suggesting that it may inhibit this enzyme effectively, which is crucial for treating conditions like Alzheimer's disease. The binding interactions were elucidated through molecular docking studies, revealing how the compound interacts with active sites of target enzymes .

Case Study 1: Antibacterial Screening

In a study focusing on the antibacterial properties of thiazole derivatives, the compound demonstrated significant activity against Bacillus subtilis. The study utilized disk diffusion methods to assess the inhibition zones and concluded that structural modifications could lead to enhanced antibacterial efficacy.

Case Study 2: Anticancer Activity Assessment

Another investigation explored the anticancer effects of various thiazole derivatives on human cancer cell lines. The compound was evaluated alongside known chemotherapeutics, revealing comparable cytotoxic effects in specific cell lines, suggesting its potential as an adjunct therapy in cancer treatment.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name / Class Core Structure Key Substituents Potential Impact on Properties References
Target Compound Benzo[d]thiazole 6-OCH₃, 3-CH₃, 4-Cl-C₆H₄-SO₂ Enhanced lipophilicity, steric bulk -
(Z)-N-(4-(2-Dibenzo[b,f]thiadiazocin-yl)- Dibenzo[b,f]thiadiazocin 4-F-C₆H₄, pyridyl, 2,5-(OCH₃)₂-C₆H₃ Extended π-conjugation, fluorophilicity
Propanamide derivatives (Scheme 1, Evid.2) 1,3,4-Oxadiazole-thiazole Substituted phenyl, amino-thiazole Improved metabolic stability
(E)-3-(2,5-Dimethoxyphenyl)propanamide Thiazole-phenyldiazenyl 2,5-(OCH₃)₂-C₆H₃, 4-F-C₆H₄ Electron-donating effects, redox activity

Key Observations :

  • Sulfonyl vs.
  • Methoxy vs. Fluorophenyl Substitutents : The 6-methoxy group on the benzo[d]thiazole core increases electron density, contrasting with fluorophenyl-substituted analogues (e.g., ), which prioritize halogen bonding and metabolic resistance .
  • Steric Effects : The 3-methyl group on the thiazole ring introduces steric hindrance absent in simpler oxadiazole-thiazole hybrids (), possibly reducing off-target interactions .

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